3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide is a complex organic compound that features a thiazole ring, a sulfamoyl group, and multiple isotopic labels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of isotopic labels, and the attachment of the sulfamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiazole ring or the sulfamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand cellular processes.
Industry: Utilized in the synthesis of advanced materials and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfamoyl group can interact with enzymes or receptors, modulating their activity. The isotopic labels allow for precise tracking and analysis of the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[[[2-[(diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate: A labeled analogue with similar structural features.
3-(((2-((diaminomethylidene)amino)-1,3-thiazol-4-yl)methyl)sulfanyl)propanoic acid hydrochloride: Another thiazole-based compound with comparable properties.
Uniqueness
3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide stands out due to its specific isotopic labels, which enhance its utility in research applications. Its unique combination of functional groups and isotopic composition makes it a valuable tool for studying complex chemical and biological processes.
Properties
Molecular Formula |
C8H15N7O2S3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i5+1,7+1,8+1 |
InChI Key |
XUFQPHANEAPEMJ-QIOHBQFSSA-N |
Isomeric SMILES |
C1=[13C](N=[13C](S1)N=[13C](N)N)CSCC/C(=N/S(=O)(=O)N)/N |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.